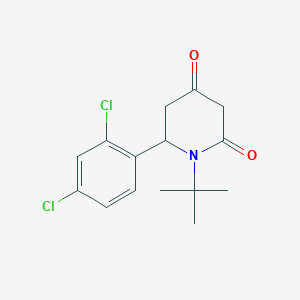![molecular formula C29H28ClN3O2 B3134647 Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4,5-diphenyl-1H-pyrrole-3-carboxylate CAS No. 400081-89-2](/img/structure/B3134647.png)
Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4,5-diphenyl-1H-pyrrole-3-carboxylate
説明
Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4,5-diphenyl-1H-pyrrole-3-carboxylate, also known as CP55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic effects. It is a highly potent agonist of the cannabinoid receptors CB1 and CB2, and has been shown to have a wide range of biochemical and physiological effects.
作用機序
Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4,5-diphenyl-1H-pyrrole-3-carboxylate exerts its effects through activation of the CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors leads to a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of immune function, and modulation of pain perception.
Biochemical and physiological effects:
Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4,5-diphenyl-1H-pyrrole-3-carboxylate has been shown to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of immune function, and modulation of pain perception. It has also been shown to have potential anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4,5-diphenyl-1H-pyrrole-3-carboxylate is a highly potent agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system and its potential therapeutic applications. However, its potency also makes it difficult to work with, and requires careful handling and dosing to avoid potential side effects.
将来の方向性
There are many potential future directions for research on Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4,5-diphenyl-1H-pyrrole-3-carboxylate and other synthetic cannabinoids. Some possible areas of focus include:
1. Further investigation of the potential therapeutic applications of Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4,5-diphenyl-1H-pyrrole-3-carboxylate, particularly in the treatment of pain, inflammation, and neurological disorders.
2. Development of new synthetic cannabinoids with improved potency, selectivity, and safety profiles.
3. Investigation of the potential use of synthetic cannabinoids in combination with other drugs or therapies for enhanced therapeutic effects.
4. Study of the long-term effects of synthetic cannabinoid use on the endocannabinoid system and other physiological systems.
5. Investigation of the potential use of synthetic cannabinoids in the treatment of addiction and withdrawal from other drugs.
In conclusion, Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4,5-diphenyl-1H-pyrrole-3-carboxylate is a highly potent synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It exerts its effects through activation of the CB1 and CB2 receptors, and has been shown to have a wide range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are many potential future directions for research on synthetic cannabinoids and their potential therapeutic applications.
科学的研究の応用
Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4,5-diphenyl-1H-pyrrole-3-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic effects in animal models of pain, and has also been studied for its potential anti-inflammatory and anti-cancer properties. In addition, Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4,5-diphenyl-1H-pyrrole-3-carboxylate has been investigated for its potential use in the treatment of various neurological disorders, including epilepsy, multiple sclerosis, and Parkinson's disease.
特性
IUPAC Name |
ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4,5-diphenyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN3O2/c1-2-35-29(34)26-25(21-9-5-3-6-10-21)27(22-11-7-4-8-12-22)31-28(26)33-19-17-32(18-20-33)24-15-13-23(30)14-16-24/h3-16,31H,2,17-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSLHROKYQUCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4,5-diphenyl-1H-pyrrole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-tert-butyl-6-[(E)-2-phenylethenyl]piperidine-2,4-dione](/img/structure/B3134567.png)




![N-[2-(dimethylcarbamoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B3134609.png)
![N-methyl-2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetamide](/img/structure/B3134615.png)

![2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate](/img/structure/B3134621.png)
![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanesulfonamide](/img/structure/B3134629.png)
![3-(4-Methoxyphenyl)-1'-[(4-methoxyphenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B3134643.png)
![Methyl 4-[4-(3-pyridinyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B3134654.png)

